2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester
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Overview
Description
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is a versatile organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The presence of both boronic acid and pinacol ester functionalities in the molecule makes it a highly reactive and useful intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. One common method is to use a palladium catalyst in a Suzuki–Miyaura coupling reaction. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into corresponding boranes.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the pinacol ester group enhances the stability and reactivity of the boronic acid moiety, making the compound highly effective in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Ethoxycarbonylphenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
2-(Diethoxyphosphoryl)phenylboronic Acid Pinacol Ester is unique due to the presence of the diethoxyphosphoryl group, which imparts additional reactivity and versatility compared to other boronic esters. This makes it particularly useful in complex organic synthesis and in the development of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C16H26BO5P |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-12-10-9-11-13(14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |
InChI Key |
XZISRIHBTZYPRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(OCC)OCC |
Origin of Product |
United States |
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